2-[(6-Chloropyridin-3-yl)oxy]acetonitrile
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Description
“2-[(6-Chloropyridin-3-yl)oxy]acetonitrile” is a chemical compound with the IUPAC name "2-(6-chloropyridin-3-yl)oxyacetonitrile" .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5ClN2O . The InChI code is 1S/C7H5ClN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 168.58 g/mol . The compound is a powder at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for preparing heterocyclic N-oxides, leveraging compounds like 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile. These methods allow for the efficient oxidation of pyridines and related compounds, yielding N-oxides which are pivotal intermediates in organic synthesis and medicinal chemistry (Zhong, Guo, & Song, 2004).
Novel Materials and Their Properties
The compound's utility extends to the development of new materials with potential biological activity. For example, a study on the synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, a related compound, showed it to be a potent inhibitor of carbonyl reductase, an enzyme implicated in resistance to anticancer treatments. This research provides insights into the compound's structural and electrochemical properties, underscoring its relevance in the creation of novel inhibitors (Adu Amankrah et al., 2021).
Photophysical Studies
In another study, the effect of a halogenide substituent on the stability and photophysical properties of lanthanide triple-stranded helicates with ditopic ligands derived from bis(benzimidazolyl)pyridine was examined. This research underscores the importance of structural modifications, such as those enabled by this compound, in modulating the photophysical properties of complex molecules, with implications for their application in biological imaging and sensing (Iglesias et al., 2000).
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTYQKSGXXDVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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